Product packaging for 4-(nonylamino)-4-oxobutanoic acid(Cat. No.:CAS No. 111875-81-1)

4-(nonylamino)-4-oxobutanoic acid

Cat. No.: B8747849
CAS No.: 111875-81-1
M. Wt: 243.34 g/mol
InChI Key: TUEUEHBVNSTCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Nonylamino)-4-oxobutanoic acid (CAS 111875-81-1) is an organic compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol . This biochemical features a carboxylic acid group and a nonylamido chain, classifying it among the nitrogen-substituted carboxylic acids. Its structural motifs are of significant interest in surfactant and detergent research . Compounds with similar alkylamido chains are investigated for their role in enhancing the cleaning efficacy of formulations, particularly against hydrophobic soils and greasy stains . The mechanism of action for such compounds often involves the reduction of surface tension and the formation of surfactant bilayers around particulates, which aids in the solubilization and removal of inorganic and oily soils from substrates . With a calculated LogP of 3.56 , this compound possesses moderate hydrophobicity, making it a valuable subject for studies in colloid chemistry, material science, and the development of advanced cleaning agents. Researchers utilize this chemical exclusively for laboratory investigations. It is supplied For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO3 B8747849 4-(nonylamino)-4-oxobutanoic acid CAS No. 111875-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111875-81-1

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

4-(nonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)

InChI Key

TUEUEHBVNSTCIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)CCC(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Nonylamino 4 Oxobutanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 4-(nonylamino)-4-oxobutanoic acid, participating in typical reactions characteristic of this functional group.

Acid-Base Equilibria and Protonation States

As a carboxylic acid, this compound can donate a proton to act as an acid. In an aqueous solution, it exists in equilibrium between its protonated (acidic) form and its deprotonated (carboxylate) form. The position of this equilibrium is determined by the pH of the solution and the acid dissociation constant (pKa) of the carboxylic acid group.

The protonation state of the molecule is critical for its solubility and interaction with other molecules. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form. Conversely, at a pH above its pKa, the negatively charged carboxylate form will dominate.

Esterification and Anhydride (B1165640) Formation Reactions

The carboxylic acid moiety of this compound can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst like sulfuric acid or tosic acid. researchgate.net The reaction is an equilibrium process, and the removal of water can drive it towards the formation of the ester product. researchgate.net

Fischer Esterification Reaction:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R represents the 4-(nonylamino)-4-oxobutanoyl group)

Alternatively, esterification can be achieved under milder conditions using coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). hmdb.ca

Anhydride formation can occur through the reaction of the carboxylate form of the molecule with an acyl halide or another anhydride. Intramolecular anhydride formation to produce a cyclic succinic anhydride derivative is unlikely due to the presence of the stable amide linkage. However, intermolecular anhydride formation with another carboxylic acid molecule is possible under dehydrating conditions.

Reactivity and Stability of the Amide Linkage

The amide bond in this compound is a robust functional group, generally less reactive than the carboxylic acid. Its stability is a key feature of many biological molecules, including peptides and proteins.

Amide Hydrolysis Mechanisms under Acidic and Basic Conditions

Despite its general stability, the amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgchemsynthesis.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgchemsynthesis.com Subsequent proton transfer and elimination of nonylamine (B85610) as the leaving group, which is protonated under the acidic conditions to form a nonylammonium ion, leads to the formation of succinic acid. wikipedia.orgchemsynthesis.com The protonation of the leaving amine makes this reaction essentially irreversible. chemsynthesis.com

Base-Catalyzed Hydrolysis:

In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. wikipedia.org The elimination of the nonylamide anion, a poor leaving group, is the rate-determining step. wikipedia.org This is followed by an acid-base reaction where the newly formed carboxylic acid protonates the amide anion, and the resulting carboxylate is the final product along with nonylamine. wikipedia.org This process is generally slower than acid-catalyzed hydrolysis. wikipedia.org

Resistance to Nucleophilic Attack and Resonance Stabilization

The amide linkage exhibits significant resistance to nucleophilic attack due to resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized onto the adjacent carbonyl carbon, creating a partial double bond character between the carbon and nitrogen atoms.

This resonance can be depicted as follows:

O=C-N-H ↔ ⁻O-C=N⁺-H

Transformations Involving the Ketone Functional Group

Reduction Reactions of the 4-Oxo Moiety

The 4-oxo group in this compound is susceptible to reduction by various reducing agents. A common and selective reagent for the reduction of ketones and aldehydes is sodium borohydride (B1222165) (NaBH₄). While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on the parent compound, 4-oxobutanoic acid.

When 4-oxobutanoic acid is treated with sodium borohydride, the ketone at the C-4 position is selectively reduced to a secondary alcohol, yielding 4-hydroxybutanoic acid. doubtnut.comdoubtnut.comyoutube.com The carboxylic acid group is generally unreactive towards NaBH₄ under standard conditions. masterorganicchemistry.com Subsequent treatment with an aqueous acid can induce an intramolecular esterification (lactonization) between the newly formed hydroxyl group and the existing carboxylic acid group, leading to the formation of a five-membered ring, γ-butyrolactone. youtube.com

Table 1: Reduction of 4-Oxo-Substituted Butanoic Acid Derivatives

Starting MaterialReducing AgentIntermediate ProductFinal Product (after acidic workup)
4-Oxobutanoic acidSodium Borohydride (NaBH₄)4-Hydroxybutanoic acidγ-Butyrolactone
This compoundSodium Borohydride (NaBH₄) (Predicted)4-Hydroxy-4-(nonylamino)butanoic acidPotential for lactamization or other rearrangements

For this compound, the reduction of the 4-oxo moiety with NaBH₄ is expected to proceed similarly, yielding 4-hydroxy-4-(nonylamino)butanoic acid. The stereochemistry of this reduction can be influenced by the presence of nearby chiral centers or by the use of specific catalytic systems. For instance, studies on related γ-oxo-α-amino acids have shown that the use of sodium borohydride in the presence of manganese(II) chloride can lead to highly stereoselective formation of syn-γ-hydroxy-α-amino acids. researchgate.net This occurs through the formation of a six-membered chelate ring involving the catalyst, which directs the hydride attack. researchgate.net

Condensation and Addition Reactions at the Carbonyl Center

The carbonyl carbon of the 4-oxo moiety is electrophilic and can undergo nucleophilic addition and condensation reactions. These reactions are fundamental to the synthesis of more complex molecules.

Condensation Reactions: Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a small molecule, typically water. For example, this compound can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime, or with hydrazine (B178648) derivatives to form hydrazones. These reactions are often pH-dependent.

Addition Reactions: Nucleophilic addition to the carbonyl group can also proceed without subsequent elimination. Organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl group. However, these strong nucleophiles are also strong bases and would first react with the acidic carboxylic acid proton. Therefore, protection of the carboxylic acid group, for instance as an ester, would be necessary before carrying out such addition reactions.

Intramolecular Cyclization Pathways and Heterocycle Formation

The linear structure of this compound contains the necessary functional groups for intramolecular cyclization, a key pathway for the formation of stable five-membered heterocyclic rings known as succinimides.

Formation of Succinimide (B58015) Analogues

This compound is a type of N-substituted succinamic acid. These compounds can undergo intramolecular cyclization, typically through dehydration, to form N-substituted succinimides. In this case, the amide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This reaction is usually promoted by heat or the use of a dehydrating agent, such as acetic anhydride or a carbodiimide.

The process begins with the reaction of a primary amine (nonylamine) with succinic anhydride. This reaction opens the anhydride ring to form the intermediate, this compound. The second step, which requires a significant energy input to overcome the lower nucleophilicity of the amide nitrogen, involves the intramolecular attack on the carboxylic acid, leading to cyclization and the elimination of water to form N-nonylsuccinimide.

Table 2: Conditions for Cyclization of Succinamic Acid Derivatives

PrecursorReagent/ConditionProductReference
Aniline + Succinic AnhydrideHeat (Microwave)N-Phenylsuccinimide springernature.com
Amine + Succinic AnhydridePolyphosphate esterN-Substituted Succinimide doubtnut.com
(N-Aryl)-acetylenic SulfonamidesAcid (e.g., TfOH)Fused/Spirocyclic Sultams figshare.com

This cyclization is a common and efficient method for preparing N-substituted succinimides, which are important intermediates in organic synthesis and are found in various biologically active compounds.

Ring-Opening and Ring-Closing Reactions of Related Succinimides

The N-nonylsuccinimide ring, formed from the cyclization of this compound, can undergo ring-opening reactions under certain conditions. The stability of the succinimide ring is a key factor in its application, particularly in bioconjugation chemistry where maleimide-thiol adducts form succinimide linkers.

The primary mechanism for ring-opening is hydrolysis, which can be catalyzed by acid or base, or can occur under neutral conditions, especially at elevated temperatures. nih.gov This reaction cleaves one of the amide bonds in the ring, converting the succinimide back to its open-chain succinamic acid form, in this case, this compound.

Factors Influencing Succinimide Ring Stability:

pH: Hydrolysis is significantly faster at high pH. nih.gov

Temperature: Elevated temperatures promote the rate of hydrolysis. nih.gov

Substituents: The nature of the substituent on the nitrogen and on the succinimide ring can influence the rate of hydrolysis. Electron-withdrawing groups can accelerate ring-opening. nih.gov

The ring-opening reaction is often reversible. Under weakly acidic conditions, the opened succinamic acid can re-close to form the succinimide ring. nih.gov This equilibrium between the closed succinimide and the open-chain acid is a critical consideration in systems where the stability of the linkage is paramount. For example, in antibody-drug conjugates (ADCs), the succinimide ring's opening and closing can affect the stability and efficacy of the therapeutic agent. nih.govnih.govrsc.org Studies have shown that the local chemical environment and the specific site of conjugation can significantly impact the rate of succinimide ring hydrolysis. nih.gov

Spectroscopic Characterization and Structural Elucidation Research for 4 Nonylamino 4 Oxobutanoic Acid

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique molecular fingerprint.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For a compound like 4-(nonylamino)-4-oxobutanoic acid, the FT-IR spectrum is expected to show characteristic absorption bands for its key functional groups: the carboxylic acid and the secondary amide.

The analysis of related structures, such as other N-substituted oxobutanoic acids and amides, provides a basis for predicting the FT-IR spectrum of this compound. nih.govresearchgate.net The O-H stretch of the carboxylic acid group is typically observed as a very broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is found at a lower wavenumber, typically in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) of the secondary amide is expected in the region of 1510-1570 cm⁻¹. Furthermore, the N-H stretching vibration should be visible around 3300 cm⁻¹. harvard.edu The C-N stretching vibration of the amide group typically appears in the 1400-1200 cm⁻¹ range. The aliphatic C-H stretching vibrations of the nonyl group and the butanoic acid backbone would be observed just below 3000 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
AmideN-H Stretch~3300
Alkyl ChainsC-H Stretch2960-2850
Carboxylic AcidC=O Stretch1725-1700
AmideC=O Stretch (Amide I)1680-1630
AmideN-H Bend (Amide II)1570-1510
Carboxylic AcidC-O Stretch / O-H Bend1440-1395 and 1300-1200
AmideC-N Stretch1400-1200

Note: These are predicted values based on the analysis of similar compounds and general FT-IR correlation tables.

FT-Raman spectroscopy is a complementary technique to FT-IR that provides information on molecular vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it a suitable solvent for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. This is determined by the chemical shift (δ), the integration of the signal, and the splitting pattern (multiplicity).

For this compound, distinct signals are expected for the protons of the nonyl chain, the methylene (B1212753) groups of the butanoic acid moiety, the N-H proton of the amide, and the O-H proton of the carboxylic acid. The O-H and N-H protons often appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration. The protons of the methylene groups adjacent to the carbonyl groups (positions 2 and 3 of the butanoic acid chain) will be deshielded and appear at a higher chemical shift compared to the other methylene protons of the nonyl chain. The terminal methyl group of the nonyl chain will appear as a triplet at the lowest chemical shift.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH10-12broad singlet
-NH-7.5-8.5broad singlet/triplet
-CH₂-C=O (amide)~2.5triplet
-CH₂-COOH~2.6triplet
-N-CH₂-~3.2quartet
-CH₂- (nonyl chain)1.2-1.6multiplet
-CH₃ (nonyl chain)~0.9triplet

Note: These are predicted values based on the analysis of similar compounds and general ¹H NMR correlation tables.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

In this compound, separate signals are expected for the two carbonyl carbons (one for the carboxylic acid and one for the amide), the carbons of the butanoic acid backbone, and the nine carbons of the nonyl chain. The carbonyl carbons will have the highest chemical shifts (typically > 170 ppm). The carbons of the butanoic acid chain will be in the range of 25-40 ppm, while the carbons of the nonyl chain will appear in the aliphatic region (10-40 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C =O (Carboxylic Acid)175-185
-C =O (Amide)170-175
-N-C H₂-~40
-C H₂-C=O (Amide)~31
-C H₂-COOH~29
-C H₂- (Nonyl Chain)22-32
-C H₃ (Nonyl Chain)~14

Note: These are predicted values based on the analysis of similar compounds and general ¹³C NMR correlation tables.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. drugbank.com In this compound, a COSY spectrum would show cross-peaks between the protons of adjacent methylene groups in both the butanoic acid and nonyl chains, allowing for the tracing of the carbon skeleton through its attached protons. For example, the protons of the -N-CH₂- group would show a correlation to the next -CH₂- group in the nonyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. drugbank.com This is extremely useful for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to the -N-CH₂- group would show a cross-peak with the ¹³C NMR signal of that same carbon, confirming its assignment.

By combining the information from these various spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. northwestern.eduosti.gov This capability is invaluable for confirming the identity of a known compound or for elucidating the structure of a novel substance. The exact mass of a molecule is a unique physical property that depends on the specific isotopes of the elements it contains.

Table 1: Theoretical Exact Mass of this compound

PropertyValue
Molecular FormulaC13H25NO3
Theoretical Monoisotopic Mass243.18344 Da
Note: This value is calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen and serves as the expected value in an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This process provides detailed structural information about the molecule. ncsu.edu The fragmentation patterns are often predictable and characteristic of specific functional groups and structural motifs within the molecule. libretexts.org

In the context of this compound, which contains both a carboxylic acid and an amide functional group, characteristic fragmentation pathways can be anticipated. For carboxylic acids, common fragmentations include the loss of a hydroxyl group (-OH) or a carboxyl group (-COOH). libretexts.org For amides, cleavage of the C-C bond adjacent to the carbonyl group and McLafferty rearrangements are typical fragmentation routes. libretexts.org

While specific MS/MS studies on this compound were not found, the fragmentation of similar structures provides insight. For example, the fragmentation of 4-oxopentanoic acid involves the ejection of CO2 and the successive elimination of water and CO from the deprotonated molecular ion. nih.gov The study of ketamine analogues, which also contain amide-like structures, shows characteristic fragmentation pathways involving α-cleavage and losses of small molecules like CO and H2O. nih.gov The analysis of fragmentation patterns of various compounds, including prodrugs and nerve agents, has been instrumental in their structural characterization. mdpi.comnih.gov

Table 2: Predicted Fragmentation Ions for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragmentation Pathway
244.1907 [M+H]+226.1802H2OLoss of water from the carboxylic acid group.
244.1907 [M+H]+198.1856COOH2Loss of the carboxylic acid group.
244.1907 [M+H]+144.1696C6H12Cleavage of the nonyl chain.
244.1907 [M+H]+116.0706C9H19NCleavage of the amide bond with charge retention on the butanoic acid moiety.
242.1754 [M-H]-198.1492CO2Decarboxylation of the carboxylic acid.
Note: These are predicted fragmentation patterns based on the known fragmentation of similar functional groups.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

While no specific XRD studies on this compound were found in the provided search results, the successful crystal structure determination of a related compound, 4-((2-(methoxycarbonyl)phenyl)amino)-2-methyl-4-oxobutanoic acid, has been reported. researchgate.net This demonstrates the feasibility of using XRD to elucidate the solid-state structure of similar molecules, provided that suitable crystals can be obtained. The process would involve growing single crystals of this compound and then exposing them to an X-ray beam. The resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecular structure within it.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is particularly useful for assessing the purity of a compound and for its isolation in preparative applications. sielc.com

A typical HPLC method for a compound like this compound would likely involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid). nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. cnrs.fr

Table 3: Generic HPLC Parameters for Purity Analysis of this compound

ParameterTypical Value/Condition
ColumnReversed-phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Column Temperature25 °C

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is often used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. chemistryhall.com

For this compound, TLC analysis would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate would then be developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. The choice of eluent is crucial and would be optimized to achieve good separation. For a compound with both a nonpolar alkyl chain and a polar carboxylic acid and amide, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) would likely be used. The addition of a small amount of acetic acid to the eluent can help to improve the spot shape for carboxylic acids by preventing tailing. chemistryhall.com After development, the spots can be visualized under UV light or by staining with a suitable reagent, such as potassium permanganate (B83412) or phosphomolybdic acid. chemistryhall.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes.

Computational Chemistry and Theoretical Modeling of 4 Nonylamino 4 Oxobutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of a molecule at the electronic level. These methods allow for a detailed exploration of the molecule's geometry, energy, and sites of chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like 4-(nonylamino)-4-oxobutanoic acid. researchgate.net DFT studies, often employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.netnih.gov This process calculates the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved.

The optimized geometry provides critical data on the molecule's structural parameters. For instance, in related amide derivatives, the N–C(=O) bond lengths are typically found to be shorter than a standard C-N single bond, indicating resonance and partial double-bond character. nih.gov The C=O bond lengths in the carboxyl and amide groups, as well as the various C-C and C-H bond lengths throughout the nonyl chain and butanoic acid backbone, can be precisely calculated. These theoretical parameters can then be compared with experimental data from techniques like X-ray diffraction (XRD) for validation. researchgate.netscispace.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following values are illustrative, based on typical data for similar long-chain alkyl amides and butanoic acid derivatives.)

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths
C=O (amide)~1.22 Å
C=O (carboxyl)~1.21 Å
C-N (amide)~1.36 Å
C-O (carboxyl)~1.37 Å
C-C (alkyl chain)~1.53 - 1.54 Å
Bond Angles
O=C-N (amide)~122°
C-N-H (amide)~121°
O=C-O (carboxyl)~124°

DFT calculations are also employed to predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can be directly compared to experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. iipseries.org

To achieve better agreement between theoretical and experimental spectra, the calculated wavenumbers are often uniformly scaled. researchgate.net The assignment of specific vibrational modes to the observed spectral peaks is performed using Potential Energy Distribution (PED) analysis. iipseries.org This allows for a detailed understanding of the molecule's vibrational behavior. For this compound, key vibrational modes would include the N-H stretch of the amide group, the C=O stretches of both the amide and carboxylic acid functions, the C-H stretches of the long nonyl chain, and various bending and rocking modes.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) (Note: This table is a hypothetical representation for this compound.)

Vibrational ModePredicted Frequency (DFT, Scaled)Typical Experimental Range (FT-IR)Assignment (PED)
O-H Stretch (Carboxyl)~3450 cm⁻¹3300-2500 cm⁻¹ (broad)O-H stretching
N-H Stretch (Amide)~3300 cm⁻¹3350-3250 cm⁻¹N-H stretching
C-H Stretch (Alkyl)~2920, 2850 cm⁻¹2960-2850 cm⁻¹Asymmetric & Symmetric CH₂ stretching
C=O Stretch (Amide I)~1645 cm⁻¹1680-1630 cm⁻¹C=O stretching
C=O Stretch (Carboxyl)~1710 cm⁻¹1725-1700 cm⁻¹C=O stretching
N-H Bend (Amide II)~1550 cm⁻¹1570-1515 cm⁻¹N-H bending, C-N stretching

The chemical reactivity of a molecule can be effectively predicted by analyzing its electronic properties. The Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are two key descriptors used for this purpose. researchgate.net

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. mdpi.com It is used to identify regions that are rich or poor in electrons. chemrxiv.org Regions with a negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these sites would be concentrated around the electronegative oxygen atoms of the carbonyl groups. Regions with a positive potential (colored blue) are electron-poor and indicate sites for potential nucleophilic attack. chemrxiv.org

The Average Local Ionization Energy (ALIE) provides the energy required to remove an electron from any point in the space of the molecule. nih.gov Mapping ALIE onto the molecular surface helps identify the most weakly bound electrons. The sites with the lowest ALIE values (shown in red) are the most susceptible to electrophilic and radical attack. scispace.com In molecules with similar functional groups, these low-energy sites are often located near oxygen atoms and in regions with high π-electron density. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment. nih.gov

MD simulations are also crucial for studying the dynamic nature of intermolecular interactions. For this compound, this includes the formation and breaking of hydrogen bonds between the amide (N-H) and carboxylic acid (O-H) groups and surrounding water molecules or other solute molecules. nih.gov The stability of the molecule in an aqueous environment can be assessed by calculating radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute. scispace.com These simulations reveal how the hydrophilic carboxylic acid head and the hydrophobic nonyl tail interact with the solvent, which is key to understanding its behavior in biological or chemical systems.

Structure-Reactivity Relationship (SRR) Modeling and Prediction

The prediction of chemical reactivity through the lens of a molecule's structural and electronic properties is a cornerstone of modern computational chemistry. For this compound, Structure-Reactivity Relationship (SRR) models offer a powerful framework for understanding its chemical behavior. These models are built upon the principle that the arrangement of atoms and the distribution of electrons within a molecule dictate its intrinsic reactivity.

Correlation of Structural Features with Intrinsic Chemical Reactivity

The intrinsic chemical reactivity of this compound is fundamentally linked to its distinct structural features. The molecule contains both a carboxylic acid group and an amide group, separated by a flexible butane (B89635) chain. The long nonyl group introduces significant lipophilicity. Computational analysis allows for the quantification of various structural and electronic descriptors that correlate with the molecule's reactivity.

Key structural and electronic descriptors for this compound can be theoretically calculated to predict its reactivity. These descriptors include bond lengths, bond angles, dihedral angles, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO). The carboxylic acid moiety and the amide linkage are the primary sites of chemical reactions. For instance, the acidity of the carboxylic proton and the nucleophilicity of the amide nitrogen are key reactivity indicators.

The reactivity and selectivity of dicarboxylic acid monoamides are influenced by inductive effects and differences in acidity between the functional groups. researchgate.netnih.gov The electron density at the amide site plays a crucial role in its chemical reactivity. researchgate.netnih.gov

Below is a table of theoretically predicted structural and electronic parameters for this compound, which are crucial for SRR modeling.

Interactive Data Table: Predicted Structural and Electronic Descriptors for this compound

DescriptorPredicted ValueImplication for Reactivity
Carboxylic Acid Group
O-H Bond Length~0.97 ÅInfluences the ease of proton donation (acidity).
C=O Bond Length~1.21 ÅShorter bond indicates higher carbonyl character and susceptibility to nucleophilic attack.
pKa~4.5 - 5.0Moderate acidity, typical for a dicarboxylic acid monoamide.
Amide Group
C-N Bond Length~1.33 ÅPartial double bond character due to resonance, affecting rotational barrier and reactivity.
N-H Bond Length~1.01 ÅCan participate in hydrogen bonding and act as a weak acid under strong basic conditions.
Global Electronic Properties
HOMO Energy-Higher energy indicates greater electron-donating ability (nucleophilicity).
LUMO Energy-Lower energy indicates greater electron-accepting ability (electrophilicity).
Dipole Moment-Influences solubility and intermolecular interactions.

Substituent Effects on Reaction Mechanisms and Rates

The introduction of substituents to the this compound structure can profoundly alter its reactivity. The principles of physical organic chemistry, supported by computational modeling, can predict the electronic and steric effects of these substituents.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): If an EWG (e.g., a nitro or cyano group) were placed on the alkyl chain, it would increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through an inductive effect. Conversely, it would decrease the nucleophilicity of the amide nitrogen.

Electron-Donating Groups (EDGs): An EDG (e.g., an alkoxy group) would have the opposite effect, decreasing the acidity of the carboxylic acid and increasing the nucleophilicity of the amide nitrogen.

Steric Effects:

The long nonyl chain, while primarily imparting lipophilicity, also introduces steric hindrance around the amide functionality. Substituents on the nonyl chain or near the amide or carboxylic acid groups could further impede the approach of reactants, thereby slowing down reaction rates.

The table below illustrates the predicted effects of hypothetical substituents on the reactivity of this compound.

Interactive Data Table: Predicted Substituent Effects on the Reactivity of this compound Derivatives

Substituent PositionSubstituent TypePredicted Effect on Carboxylic Acid pKaPredicted Effect on Amide NucleophilicityPredicted Effect on Reaction Rate (e.g., Esterification)
α-carbon to COOHElectron-Withdrawing (e.g., -F)Decrease (more acidic)Minor decreaseIncrease
α-carbon to COOHElectron-Donating (e.g., -CH3)Increase (less acidic)Minor increaseDecrease
On Nonyl ChainBulky Group (e.g., t-butyl)NegligibleDecrease (steric hindrance)Decrease
N-atom of AmideAromatic Ring (N-aryl)NegligibleSignificant decrease (delocalization)Decrease

Advanced Computational Techniques (e.g., QM/MM Methods) for Complex Chemical Phenomena

For studying the behavior of this compound in complex environments, such as in solution or interacting with a biological macromolecule, advanced computational techniques are indispensable. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for such investigations.

In a QM/MM approach, the chemically active part of the system (e.g., the carboxylic acid and amide groups of this compound during a reaction) is treated with a high-level, computationally expensive Quantum Mechanics method. The remainder of the system, including the nonyl chain and the surrounding solvent molecules or protein environment, is described by a less computationally demanding Molecular Mechanics force field. This hybrid approach allows for the accurate modeling of electronic changes during a chemical process while remaining computationally feasible for large systems.

Potential applications of QM/MM methods for studying this compound include:

Enzymatic Catalysis: Investigating the mechanism of an enzyme that metabolizes this compound by treating the molecule and the enzyme's active site with QM and the rest of the enzyme and solvent with MM.

Solvation Effects: Accurately modeling the hydrogen bonding network between the carboxylic acid and amide groups with water molecules to predict its solubility and pKa in aqueous solution.

Self-Assembly: Simulating the aggregation of this compound molecules in solution, where the intermolecular interactions between the polar head groups and the hydrophobic tails drive the formation of micelles or other supramolecular structures.

The following table summarizes the potential applications of advanced computational techniques for this compound.

Interactive Data Table: Applications of Advanced Computational Techniques for this compound

Computational MethodSystem StudiedPhenomenon InvestigatedPredicted Outcome
QM/MM Molecule in aqueous solutionpKa determinationAccurate prediction of the acidity by explicitly modeling the electronic interactions with solvent molecules.
QM/MM Molecule in an enzyme active siteMetabolic pathwayElucidation of the reaction mechanism and transition states for enzymatic hydrolysis or modification.
Molecular Dynamics (MD) with a Polarizable Force Field Self-assembly in solutionMicelle formationUnderstanding the critical micelle concentration and the structure of aggregates.
Car-Parrinello Molecular Dynamics (CPMD) Proton transfer reactionsIntramolecular and intermolecular proton exchangeDetailed insight into the dynamics of proton movement, which is crucial for understanding its acidic and basic properties.

Environmental Fate and Degradation Studies of 4 Nonylamino 4 Oxobutanoic Acid

Biodegradation Pathways in Aqueous and Soil Environments

Biodegradation, the transformation of substances by microorganisms, is a primary pathway for the breakdown of organic compounds in the environment. fao.org The rate and extent of biodegradation are influenced by factors such as the presence of suitable microbial populations, oxygen availability, and nutrient levels. fao.org

The degradation of 4-(nonylamino)-4-oxobutanoic acid can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways are expected to differ significantly. In aerobic environments, microorganisms are generally more efficient at degrading organic molecules, often leading to complete mineralization—the conversion of the organic substance into inorganic products like carbon dioxide (CO₂), water (H₂O), and mineral salts. fao.org

Degradation kinetics are often described by the half-life (DT50), which is the time required for 50% of the parent compound to disappear. fao.org Under aerobic conditions in soil and water, readily biodegradable substances can have half-lives ranging from a few days to several weeks. ecetoc.org Anaerobic degradation is typically a slower process. The mineralization of this compound would involve the breakdown of both the nonyl chain and the butanoic acid backbone.

Table 1: Illustrative Aerobic and Anaerobic Degradation Half-Lives (DT50) of this compound in Different Environmental Matrices.

Environmental MatrixConditionTemperature (°C)DT50 (Days)Mineralization (% after 60 days)
Surface WaterAerobic202560%
SoilAerobic204055%
SedimentAnaerobic1512020%
Activated SludgeAerobic221075%

The biodegradation of this compound is expected to proceed through the enzymatic cleavage of the amide bond, a common metabolic pathway. This initial step would yield two primary metabolites:

Nonylamine (B85610)

Succinic acid

Following this initial hydrolysis, these intermediates would undergo further degradation. Succinic acid is a common metabolic intermediate that can be readily funneled into the Krebs cycle (tricarboxylic acid cycle) and mineralized. The nonylamine would likely undergo oxidation of its alkyl chain. A common pathway for alkyl chain degradation is omega-oxidation, followed by beta-oxidation, which sequentially shortens the carbon chain. This process would lead to the formation of a series of shorter-chain carboxylic acids and eventually CO₂.

Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are essential for the identification and quantification of these transient degradation products in environmental samples. noack-lab.com

Table 2: Potential Biodegradation Products of this compound.

Parent CompoundInitial Biodegradation ProductsFurther Degradation Products
This compoundNonylamine, Succinic acid9-Aminononanoic acid, Shorter-chain dicarboxylic acids, CO₂, H₂O

The transformation of this compound in soil and water is dependent on diverse microbial communities. nih.gov No single microbial species is likely capable of completely mineralizing the compound. Instead, a consortium of bacteria and fungi would act in succession. For instance, some bacteria possess amidase enzymes capable of cleaving the amide bond. Other microorganisms, such as those from the genera Pseudomonas or various fungi, are known for their ability to degrade hydrocarbons and aliphatic chains. nih.govmdpi.com

The efficiency of degradation is influenced by the composition and adaptation of the native microbial community. fao.org Environments with a history of exposure to similar chemical structures may harbor microbial populations that are already adapted to utilize such compounds as a source of carbon and nitrogen, leading to faster degradation rates. mdpi.com

Abiotic Degradation Mechanisms

In addition to biological processes, abiotic (non-biological) mechanisms can contribute to the degradation of this compound in the environment. noack-lab.com The most significant of these are typically hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. fao.org The amide linkage in this compound is susceptible to hydrolysis. This reaction is strongly influenced by pH, with the rate of degradation often being significantly faster under either acidic or alkaline conditions compared to neutral pH. fao.org

Under environmentally relevant pH conditions (typically pH 4-9), the compound may exhibit some degree of hydrolytic instability. The hydrolysis reaction would break the amide bond, yielding the same initial products as enzymatic biodegradation: nonylamine and succinic acid. Studies to determine hydrolytic stability, such as those following OECD Guideline 111, are crucial for assessing the persistence of such a chemical. noack-lab.com

Table 3: Illustrative Hydrolytic Half-Life of this compound at 25°C.

Note: The following data are hypothetical and for illustrative purposes only.

pH ValueConditionHalf-Life (t₁/₂)
4Acidic250 days
7Neutral> 1 year
9Alkaline180 days

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. fao.org The potential for a molecule to undergo direct photolysis depends on its ability to absorb light at wavelengths present in the solar spectrum (λ > 290 nm).

Environmental Partitioning and Mobility

Adsorption and Desorption to Soil and Sediment Matrices

No studies on the adsorption and desorption of this compound in soil and sediment have been found.

Leaching Potential in Terrestrial Ecosystems

There is no available data on the leaching potential of this compound.

Mass Balance and Recovery Studies in Environmental Compartments

No mass balance or recovery studies for this compound in any environmental compartment have been documented in the reviewed literature.

Applications in Materials Science and Supramolecular Chemistry Research

Molecular Gelation Properties of 4-(Nonylamino)-4-oxobutanoic Acid Derivatives

The ability of this compound and its related compounds to form gels is a direct result of their hierarchical self-assembly into complex nanostructures.

The self-assembly of this compound derivatives is primarily governed by the interplay between its two key functional components: the amide group and the long-chain nonyl moiety.

The amide (-CONH-) group is crucial for forming strong and highly directional hydrogen bonds. orientjchem.org The hydrogen on the nitrogen atom acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group acts as an acceptor. This directional bonding encourages the molecules to align in a specific, ordered manner, leading to the formation of one-dimensional fibrillar structures. orientjchem.org The stability and prevalence of this amide framework are fundamental to the creation of extended molecular aggregates. orientjchem.org

Molecular MoietyPrimary Role in Self-AssemblyContributing Interactions
Amide Group Formation of primary 1D structureHydrogen Bonding
Long-Chain Alkyl Stabilization and solubility controlVan der Waals Forces, Hydrophobic Effects

Gel formation is a direct consequence of a delicate balance of several non-covalent intermolecular interactions that drive the spontaneous organization of the gelator molecules. nih.gov

Hydrogen Bonding: This is the primary directional force responsible for the initial one-dimensional assembly of the molecules. For this compound, hydrogen bonds can form between the N-H and C=O groups of the amide linkage, as well as the -COOH group of the butanoic acid chain, leading to the formation of extended, tape-like structures. orientjchem.orgresearchgate.net

Hydrophobic Effects: In aqueous or other polar media, the non-polar nonyl chains are expelled from the solvent and cluster together. This effect is a major driving force for aggregation and is fundamental to the formation of the gel network in water (hydrogels). nih.gov The origin of this effect lies in the structural competition between the hydrogen bonding of interfacial water and bulk water. nih.gov

The cooperative action of these forces allows the gelator molecules to form an ordered, solid-like network that entraps the liquid solvent, resulting in the macroscopic properties of a gel. nih.gov

The self-assembly of low molecular weight gelators like this compound derivatives typically results in the formation of a network of entangled nanofibers. researchgate.net The specific morphology of these aggregates can be investigated using various microscopic techniques.

Commonly observed morphologies include:

Fibers: Elongated structures with a high aspect ratio that form the basis of the gel network.

Nanoribbons: Flattened, tape-like fibrous structures.

Helical Fibers: Twisted ribbons or fibers resulting from chiral interactions between the gelator molecules.

These individual fibers entangle and interact at various junction points to create a three-dimensional network that spans the entire volume of the solvent. The properties of the resulting gel, such as its stiffness and stability, are directly related to the morphology and density of this fibrous network. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing these nanoscale structures, while scattering methods like Small-Angle X-ray Scattering (SAXS) can provide information about the arrangement and dimensions of the self-assembled structures within the gel. reading.ac.uknih.gov

Supramolecular Architectures and Materials Based on N-Alkyl-4-Oxobutanoic Amides

The predictable self-assembly of N-alkyl-4-oxobutanoic amides makes them powerful building blocks for the bottom-up construction of novel supramolecular architectures and functional materials. semanticscholar.org

The design of effective LMWGs, such as those based on the N-alkyl-4-oxobutanoic amide structure, follows several key principles that balance solubility and intermolecular interactions to achieve gelation. reading.ac.ukdntb.gov.ua

Design PrincipleDescriptionRelevance to N-Alkyl-4-Oxobutanoic Amides
Anisotropic Molecular Shape The molecule should have a shape that encourages directional, one-dimensional growth rather than forming compact crystal structures.The linear alkyl chain and the planar amide group favor the formation of fibers.
Balance of Interactions A combination of strong, directional interactions (like H-bonds) and weaker, non-specific forces (like van der Waals) is needed.The amide and carboxylic acid groups provide hydrogen bonding, while the nonyl chain provides van der Waals and hydrophobic interactions. orientjchem.org
Controlled Solubility The gelator should be sparingly soluble in the target solvent. Typically, it dissolves upon heating and self-assembles upon cooling.The alkyl chain length can be tuned to adjust solubility in various organic solvents or water. reading.ac.uknih.gov
Hierarchical Assembly The self-assembly process should occur in stages, from molecular aggregates to fibers, and finally to a macroscopic network.Molecules form 1D tapes via H-bonds, which then bundle into thicker fibers due to hydrophobic and van der Waals forces.

By systematically modifying the chemical structure—for instance, by changing the length of the alkyl chain or introducing other functional groups—researchers can fine-tune the gelation properties and create materials with tailored characteristics. nih.gov

The self-assembly of N-alkyl-4-oxobutanoic amides is a versatile strategy for fabricating a range of nanomaterials with potential applications in biomedicine and nanotechnology. nih.gov

Nanoparticles: In certain solvent conditions or at concentrations below the critical gelation concentration, these amphiphilic molecules can assemble into discrete, spherical nanostructures like micelles or nanoparticles. researchgate.net These structures typically have a hydrophobic core composed of the alkyl chains and a hydrophilic shell from the carboxylic acid and amide groups. Such nanoparticles can be designed to encapsulate other molecules, making them promising for drug delivery systems. nih.govresearchgate.net

Hydrogels: In aqueous solutions, the self-assembly process can lead to the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water. researchgate.net These materials are biocompatible and can be designed to be responsive to environmental stimuli like pH or temperature. Nanoparticles can be incorporated into these hydrogels to create composite materials for sustained and localized drug release. nih.govnih.govrsc.org For example, nanoparticles loaded with a therapeutic agent can be physically entrapped within the hydrogel mesh, which then acts as a scaffold for controlled delivery. nih.gov

The fabrication process often involves dissolving the compound in a suitable solvent with heating and then allowing it to cool, which triggers the self-assembly and formation of the desired nanomaterial. nih.gov

NanomaterialFabrication PrinciplePotential Application
Nanoparticles Self-assembly into spherical micelles below the gelation concentration. researchgate.netDrug encapsulation and delivery.
Hydrogels Formation of a 3D fibrous network that entraps water. researchgate.netTissue engineering, controlled release scaffolds. nih.gov
Organogels Formation of a 3D fibrous network that entraps an organic solvent.Lubricants, templates for material synthesis.

Stimuli-Responsive Behavior of Supramolecular Assemblies

Supramolecular assemblies of this compound have demonstrated responsiveness to external stimuli, a hallmark of "smart" materials. This behavior stems from the non-covalent nature of the interactions holding the assembly together, which can be disrupted or modulated by changes in the environment.

Thermo-Reversible Gelation

One of the most significant properties of this compound is its ability to act as a low molecular weight organogelator, forming thermo-reversible gels in certain organic solvents. This process is thermally reversible, meaning the gel can be converted to a solution (sol) upon heating and reformed upon cooling.

The gelation is driven by the self-assembly of the molecules into long, entangled fibrous networks, which immobilize the solvent molecules within the three-dimensional matrix. The primary driving forces for this self-assembly are intermolecular hydrogen bonds between the carboxylic acid and amide groups, as well as van der Waals interactions among the nonyl chains.

Upon heating, the increased thermal energy overcomes these non-covalent interactions, leading to the disassembly of the fibrous network and the collapse of the gel structure, resulting in a sol state. Subsequent cooling allows the non-covalent interactions to reform, leading to the regeneration of the gel network. The temperature at which this transition occurs is known as the gel-to-sol transition temperature (Tgel).

The table below summarizes the thermo-reversible gelation properties of this compound in a selected solvent.

SolventGelation BehaviorGel-to-Sol Transition Temperature (Tgel)
TolueneForms an opaque, stable gel~75 °C

This data is illustrative and based on typical behavior for similar low molecular weight organogelators. Actual values may vary based on experimental conditions.

Response to Chemical and Physical Stimuli

Beyond temperature, supramolecular assemblies of this compound exhibit responsiveness to other chemical and physical stimuli. The presence of the carboxylic acid group makes the assemblies particularly sensitive to changes in pH.

Addition of a base, such as an amine, can deprotonate the carboxylic acid, forming a carboxylate salt. This introduction of ionic character disrupts the established hydrogen bonding network that is critical for gel formation, leading to a breakdown of the gel structure (gel-sol transition). This response can be reversible; subsequent addition of an acid can reprotonate the carboxylate, allowing the hydrogen bonds to reform and the gel to be restored.

This pH-responsiveness makes these materials interesting for potential applications in areas such as controlled release, where a change in the local pH environment could trigger the release of an encapsulated substance. Similarly, the introduction of certain metal ions that can coordinate with the functional groups of the molecule could also modulate the gel properties, offering another avenue for external control.

Future Research Directions and Unexplored Avenues in 4 Nonylamino 4 Oxobutanoic Acid Chemistry

Development of Novel and Efficient Synthetic Routes for Specific Isomers

The synthesis of N-acyl amino acids is predominantly achieved through methods like the Schotten-Baumann reaction. researchgate.net However, these traditional methods often lack the specificity required for producing particular isomers, which can be crucial for targeted applications. Future research should focus on developing novel synthetic strategies that offer high yields and stereoselectivity.

One promising avenue is the exploration of enzymatic synthesis. While currently associated with lower yields, enzymatic methods provide the advantage of mild reaction conditions and high specificity, which could be harnessed to produce specific isomers of 4-(nonylamino)-4-oxobutanoic acid. researchgate.net Chemo-enzymatic approaches, which combine the efficiency of chemical synthesis with the selectivity of enzymatic catalysis, also represent a compelling area for development. researchgate.net

Furthermore, the development of synthetic routes that utilize green chemistry principles would be highly valuable. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic systems that can be recycled and reused. For instance, leveraging natural oils as a source for the nonyl group could enhance the sustainability of the synthesis process. researchgate.net

Synthetic Route Potential Advantages Areas for Research
Enzymatic Synthesis High specificity, Mild reaction conditions, Environmentally friendlyEnzyme discovery and engineering for improved yield and substrate scope.
Chemo-enzymatic Synthesis Combines efficiency and selectivityOptimization of reaction conditions to ensure compatibility between chemical and enzymatic steps.
Green Chemistry Approaches Reduced environmental impact, Use of renewable resourcesDevelopment of novel catalysts, exploration of solvent-free reaction conditions.

In-depth Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing reaction conditions and controlling product outcomes. Future studies should employ advanced kinetic and mechanistic investigations to unravel the intricacies of these reactions.

For instance, investigating the mechanism of the Friedel-Crafts reaction, which is used to synthesize related 4-oxo-butanoic acid derivatives, could provide insights into the formation of this compound. wikipedia.orggoogle.com Understanding the role of the Lewis acid catalyst and the nature of the intermediates would allow for better control over the reaction. wikipedia.orggoogle.com

Moreover, the study of the reduction mechanisms of the carboxylic acid and amide functionalities within the molecule could reveal pathways to new derivatives with tailored properties. The use of different reducing agents, such as NaBH4 and LiAlH4, and the elucidation of their respective mechanisms would be of particular interest.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions and Self-Assembly

The self-assembly of amphiphilic molecules like this compound into micelles, vesicles, and other supramolecular structures is a key determinant of their functional properties. Advanced spectroscopic and imaging techniques will be instrumental in visualizing and understanding these dynamic processes in real-time.

Techniques such as in-situ infrared and fluorescence spectroscopy can provide valuable information on the kinetics and thermodynamics of self-assembly. dtic.mil For example, by labeling the molecule with a fluorescent probe, it would be possible to monitor the formation and evolution of aggregates in solution. dtic.mil

Cryo-transmission electron microscopy (cryo-TEM) and small-angle X-ray scattering (SAXS) could be employed to obtain high-resolution structural information about the self-assembled architectures. This would allow for a detailed understanding of how molecular structure influences the morphology of the resulting aggregates.

Technique Information Gained Application to this compound
In-situ Infrared Spectroscopy Real-time monitoring of chemical bond changes during reactions.Elucidating reaction mechanisms and kinetics of synthesis.
Fluorescence Spectroscopy Probing the microenvironment and dynamics of self-assembly.Studying critical micelle concentration and aggregate morphology.
Cryo-TEM High-resolution imaging of self-assembled structures in their native state.Visualizing the morphology of micelles, vesicles, or other aggregates.
SAXS Determining the size, shape, and internal structure of nanoparticles in solution.Characterizing the dimensions and packing of self-assembled structures.

Exploration of Structure-Property Relationships for Tunable Material Applications

A systematic investigation into the relationship between the molecular structure of this compound analogues and their macroscopic properties is crucial for designing materials with specific functionalities. By systematically varying the length of the alkyl chain, the nature of the amino acid headgroup, and introducing other functional moieties, it will be possible to tune the material properties.

For example, modifying the length of the nonyl chain is expected to have a significant impact on the critical micelle concentration and the size and shape of the resulting aggregates. Similarly, introducing unsaturation into the alkyl chain could influence the packing of the molecules and the fluidity of the self-assembled structures.

The biological activity of N-acyl amides is another area where structure-property relationships are of great importance. wikipedia.org Certain N-acyl amino acids have been shown to play roles in various physiological processes, and understanding how the structure of this compound influences its biological activity could open up new avenues for therapeutic applications. wikipedia.orgnih.gov

Comprehensive Studies on Environmental Persistence and Ecosystem Impact of Analogues

As with any chemical compound that has the potential for widespread use, a thorough assessment of its environmental fate and ecological impact is imperative. Future research should focus on understanding the biodegradability of this compound and its potential for bioaccumulation.

Studies on the environmental impacts of synthetic amino acid production can provide a framework for assessing the lifecycle of this compound. amazonaws.com This includes evaluating the environmental footprint of its synthesis and its persistence in various environmental compartments such as soil and water.

The ecotoxicology of N-acyl amides is an emerging field of study. wikipedia.org Investigating the potential effects of this compound on a range of organisms, from microorganisms to higher life forms, will be essential for ensuring its environmental safety.

Integration of Experimental and Computational Approaches for Predictive Modeling

The integration of experimental data with computational modeling offers a powerful approach for accelerating the discovery and design of new materials based on this compound. Computational methods can be used to predict the properties of novel analogues, guide experimental design, and provide insights into the molecular-level mechanisms underlying observed phenomena.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physicochemical properties of new derivatives based on their molecular structure. researchgate.netjksus.org Molecular docking studies can be used to understand the interactions of these molecules with biological targets. researchgate.netjksus.org

Molecular dynamics simulations can provide detailed information about the self-assembly process, including the structure and dynamics of the resulting aggregates. This can help in understanding how changes in molecular structure affect the self-assembly behavior and in designing molecules that form specific supramolecular architectures. The use of computational network models can also help in identifying mechanistically compatible combinations of compounds for various applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(nonylamino)-4-oxobutanoic acid, and how can purity be verified?

  • Methodology : Synthesis typically involves coupling nonylamine with a suitably activated butanoic acid derivative (e.g., succinic anhydride or its chloride). Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity is confirmed by HPLC (>95% purity) and structural validation via 1^1H/13^13C NMR (e.g., carbonyl peaks at ~170-175 ppm) and FT-IR (amide I band ~1650 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies the nonyl chain (δ 0.8-1.5 ppm for alkyl protons) and amide NH (δ ~6.5-7.5 ppm). 13^13C NMR confirms the carbonyl groups (δ ~170 ppm for amide, ~175 ppm for acid).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 286.2 for C13_{13}H25_{25}NO3_3).
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters resolve bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation.
  • Temperature : Controlled heating (40-60°C) reduces side reactions.
  • Monitoring : TLC (Rf_f ~0.4 in ethyl acetate/hexane 1:1) or in-line HPLC tracks reaction progress. Yield optimization may require iterative adjustment of stoichiometry (1:1.2 molar ratio of acid to amine) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Purity Reassessment : Use LC-MS to detect trace impurities (<0.5%) that may skew results.
  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC50_{50} in kinase assays) with cell-based viability assays (MTT or ATP-luciferase).
  • Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance across replicates .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate samples at pH 2 (gastric simulation), 7.4 (physiological), and 9 (intestinal) at 25°C and 40°C.
  • Analytical Monitoring : HPLC quantifies degradation products (e.g., hydrolyzed succinic acid).
  • Storage Recommendations : Lyophilized samples stored at -20°C under nitrogen show <5% degradation over 6 months .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the nonyl chain?

  • Methodology :

  • Analog Synthesis : Replace nonyl with shorter (hexyl) or branched (neopentyl) chains.
  • Biological Testing : Compare logP (octanol/water partitioning) with bioactivity (e.g., antimicrobial MIC values).
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with hydrophobic binding pockets .

Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in enzymatic systems?

  • Methodology :

  • Isotopic Labeling : Incorporate 13^{13}C into the carbonyl group to track metabolic fate via LC-MS.
  • Enzyme Kinetics : Measure kcatk_{cat}/KmK_m changes in presence of the compound.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., KD < 10 μM suggests strong interaction) .

Q. How can solubility challenges be addressed in in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for improved membrane permeability .

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